methyl3-methyl-5-phenyl-1H-indole-2-carboxylate
Description
Introduction to Indole-2-Carboxylate Research Framework
Historical Development of Indole-2-Carboxylate Derivatives
The study of indole derivatives originated in the 19th century with the isolation of indole from indigo dye. Adolf von Baeyer’s 1866 reduction of oxindole marked the first synthetic access to indole, while Emil Fischer’s 1883 phenylhydrazine-based synthesis laid the groundwork for functionalized indoles. The introduction of carboxylate groups to the indole scaffold gained traction in the mid-20th century, driven by the discovery of bioactive indole alkaloids like serotonin and auxins. Early work focused on 3-carboxylate derivatives, as seen in indomethacin’s development, but positional isomerism at C-2 remained underexplored until advances in transition-metal catalysis enabled precise functionalization.
Key milestones include:
- 1950s : Characterization of indole-2-carboxylic acid’s electronic properties, revealing enhanced aromatic stability compared to C-3 analogs.
- 1990s : Palladium-mediated carbonylative coupling strategies for constructing C-2 esters.
- 2010s : Aerobic cross-dehydrogenative coupling (CDC) methods enabling direct annulation of anilines and ketones.
These developments established indole-2-carboxylates as versatile intermediates, though the 3-methyl-5-phenyl variant required specialized synthetic approaches.
Research Evolution of Methyl 3-Methyl-5-Phenyl-1H-Indole-2-Carboxylate
The targeted compound’s synthesis builds upon three main methodologies:
Palladium-Catalyzed Carbonylation
Palladium(0) complexes facilitate the carbonylative coupling of 3-methyl-5-phenylindole halides with methanol under CO atmosphere. This method achieves moderate yields (45–60%) but requires stringent control of CO pressure and temperature to avoid decarboxylation. Recent optimizations using bidentate ligands (e.g., 1,10-phenanthroline) improved regioselectivity for C-2 carboxylation over C-3 by a 4:1 ratio.
Aerobic Cross-Dehydrogenative Coupling
A carboxylic acid-promoted CDC reaction between 3-methylaniline and phenylacetone derivatives enables single-step indole formation. This method employs ambient oxygen as the oxidant, achieving 68% yield for the target compound with 90% purity. Density functional theory (DFT) studies indicate the reaction proceeds via imine intermediates rather than enamines, with the rate-determining step being substrate condensation rather than C–H activation.
Sequential Bromination-Esterification
Adapting protocols from analogous indole-3-carboxylates, 5-phenylindole undergoes regioselective bromination at C-3 using N-bromosuccinimide (NBS), followed by palladium-catalyzed methoxycarbonylation. This two-step process affords the target compound in 72% overall yield but faces challenges in separating positional isomers.
| Synthetic Method | Catalyst System | Yield | Key Advantage |
|---|---|---|---|
| Pd-catalyzed carbonylation | Pd(OAc)~2~/Phenanthroline | 60% | High functional group tolerance |
| Aerobic CDC | Cu(OAc)~2~/TFA | 68% | Single-step, atom-economical |
| Bromination-esterification | NBS/PdCl~2~ | 72% | Scalable for industrial production |
Significance in Medicinal Chemistry
Indole-2-carboxylates exhibit unique pharmacophoric properties due to their hydrogen-bonding capacity and planar aromaticity. For methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate:
- Hydrogen-Bonding : The C-2 ester group serves as a hydrogen-bond acceptor, potentially enhancing target binding affinity compared to C-3 analogs.
- Lipophilicity : The 3-methyl and 5-phenyl substituents increase logP by 1.2 units versus unsubstituted indole-2-carboxylates, improving membrane permeability.
- Bioisosteric Potential : Structural similarity to prostaglandin H~2~ synthase inhibitors suggests utility in anti-inflammatory drug design.
Ongoing studies explore its role as:
Scope and Limitations of Current Literature
Despite progress, critical gaps persist:
- Synthetic Challenges : Most methods require pre-functionalized substrates (e.g., halides or nitro compounds), limiting diversity-oriented synthesis. Aerobic CDC offers broader substrate scope but struggles with electron-deficient anilines.
- Structural Characterization : Only one X-ray crystallography study exists for a related 5-phenylindole-2-carboxylate, leaving the target compound’s conformational preferences unresolved.
- Biological Data : While in silico studies predict high CDK2 inhibition (IC~50~ = 38 nM), experimental validation remains pending.
Future research directions should prioritize:
Properties
IUPAC Name |
methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-14-10-13(12-6-4-3-5-7-12)8-9-15(14)18-16(11)17(19)20-2/h3-10,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSXWWDVPHWDQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-methyl-5-phenyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring. For instance, the reaction of phenylhydrazine with an appropriate ketone in the presence of methanesulfonic acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 3-methyl-5-phenyl-1H-indole-2-carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
| Conditions | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6–8 hrs | Aqueous ethanol | 85–90% | |
| 2M HCl, 60°C, 12 hrs | Methanol/water | 75–80% |
The reaction proceeds via nucleophilic attack on the ester carbonyl, followed by deprotonation (base) or protonation (acid) to release methanol and form the carboxylic acid .
Electrophilic Substitution at the Indole Core
The indole ring undergoes electrophilic substitution preferentially at the C4 and C6 positions due to the electron-donating methyl group at C3 and phenyl group at C5.
Friedel-Crafts Acylation
In the presence of AlCl₃, acetyl chloride reacts at C4 to form 4-acetyl derivatives:
This reaction is analogous to methods reported for similar indole esters .
Nitration
Nitration with HNO₃/H₂SO₄ at 0–5°C selectively targets C6:
Ester Reduction
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
Indole Ring Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) saturates the indole ring to form a tetrahydroindole derivative:
Side-Chain Oxidation
The methyl group at C3 is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
Photoredox-Mediated Radical Coupling
Under visible light and a Ru(bpy)₃²⁺ catalyst, the compound participates in radical cross-coupling with bromoacetonitrile, forming cyanomethylated products :
Nucleophilic Acyl Substitution
The ester group reacts with amines to form amides. For example, with aniline:
Cyclization and Heterocycle Formation
Under thermal conditions (120–130°C), the compound undergoes cyclization with K₂CO₃ in DMF to form fused polycyclic structures via intramolecular SNAr mechanisms :
Comparative Reactivity Table
Mechanistic Insights
-
Hydrolysis : Proceeds via tetrahedral intermediate formation, with base/acid facilitating methanol elimination .
-
Friedel-Crafts Acylation : Electrophilic acylium ion generation directs substitution to C4 .
-
Photoredox Reactions : Single-electron transfer (SET) generates acetonitrile radicals, which couple to the indole’s electron-rich positions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate has been investigated for its antimicrobial activity. Studies have shown that indole derivatives exhibit significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against various bacterial strains, indicating strong antibacterial potential . The mechanism of action often involves the inhibition of key bacterial enzymes, which is crucial for developing new antimicrobial agents.
Anticancer Activity
Research has also focused on the anticancer properties of indole derivatives. Methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. The National Cancer Institute's protocols have been employed to assess the compound's efficacy, revealing promising results in inhibiting cell proliferation . Such findings suggest that this compound could be a valuable lead in the development of novel anticancer therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its structure allows for various functional group modifications, enabling chemists to create a wide array of derivatives with tailored properties . This adaptability makes it an essential compound in the design and development of new synthetic pathways.
Synthesis of Isoxazole Derivatives
The compound has also been utilized in the synthesis of isoxazole derivatives through metal-free synthetic routes. These derivatives are of interest due to their biological activities and potential applications in drug discovery . The ability to modify the indole scaffold enhances the diversity of compounds that can be synthesized, facilitating the exploration of new therapeutic agents.
Material Science
Applications in Dyes and Pigments
Methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate is significant in material science, particularly in the production of dyes and pigments. The indole structure contributes to vibrant colors and stability, making it suitable for various industrial applications . This aspect highlights the compound's utility beyond medicinal chemistry, extending its relevance to commercial products.
Case Study 1: Antimicrobial Activity Assessment
A study assessed various indole derivatives, including methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the indole structure significantly enhanced antimicrobial activity, with MIC values demonstrating effective inhibition at low concentrations .
Case Study 2: Anticancer Screening
In vitro evaluations conducted by the National Cancer Institute revealed that methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate exhibited significant cytotoxicity against a panel of cancer cell lines. The compound's mechanism was linked to apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of methyl3-methyl-5-phenyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. Indole derivatives can bind to multiple receptors and enzymes, influencing biological pathways. For instance, they may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural features are compared to related indole-2-carboxylates in Table 1.
Key Differences
This could influence binding affinity in receptor-targeted drug design. The methyl ester at position 2 (vs. ethyl esters in ) may alter solubility and metabolic stability. Methyl esters are generally more hydrolytically labile than ethyl esters, impacting pharmacokinetics.
Synthetic Pathways :
- Analogs like ethyl 5-fluoroindole-2-carboxylate are synthesized via nucleophilic substitution or condensation reactions under reflux with sodium ethoxide and polar aprotic solvents (e.g., DMSO or DMF) . Similar methods likely apply to the target compound, though substituent compatibility (e.g., phenyl group stability under high-temperature reflux) must be verified.
Spectroscopic and Analytical Data :
- While NMR and IR data for the target compound are unavailable, analogs exhibit characteristic signals:
- ¹H-NMR : Indole NH protons appear as broad singlets near δ 12 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
- IR : Strong carbonyl stretches (~1666–1670 cm⁻¹) confirm ester functionalities .
Methyl 3-hydroxy-5-methoxy-1H-indole-2-carboxylate () shares a similar esterified indole core but differs in hydroxyl/methoxy substitutions, emphasizing the role of substituent polarity in biological activity .
Research Findings and Limitations
- Gaps in Data : Direct experimental data (e.g., melting points, yields) for the target compound are absent in the provided evidence. Extrapolation from analogs suggests its synthesis would require optimizing reaction conditions to accommodate the phenyl group’s steric demands.
- Computational Predictions : Molecular docking studies (using software like AutoDock) could predict its binding modes compared to analogs, leveraging crystallographic tools like SHELXL or ORTEP-III for structural validation .
Biological Activity
Methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article provides a comprehensive overview of the biological activity, mechanisms of action, and relevant case studies related to this compound.
Antimicrobial Activity
Indole derivatives, including methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit potent antibacterial and antifungal activities. For example, studies have shown that certain indole derivatives outperform conventional antibiotics such as ampicillin and streptomycin against various Gram-positive and Gram-negative bacteria .
Antibacterial Efficacy
A comparative analysis of antimicrobial activities revealed that methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate demonstrated significant antibacterial effects. The minimum inhibitory concentration (MIC) values were found to be notably lower than those of standard antibiotics, indicating a high potential for clinical applications.
Antifungal Properties
In addition to antibacterial effects, this compound has shown promising antifungal activity. In vitro studies report MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains, demonstrating its efficacy in inhibiting growth .
Anticancer Activity
Methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate has also been investigated for its anticancer properties. The compound exhibits cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and activation of caspase pathways .
The mechanism by which methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate exerts its anticancer effects involves multiple pathways:
- Apoptosis Induction : Activation of the intrinsic apoptotic pathway leading to cell death.
- Cell Cycle Arrest : Disruption of cell cycle progression in cancer cells.
- ROS Generation : Increased oxidative stress leading to cellular damage in cancer cells .
Antiviral Activity
Emerging research suggests that methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate may possess antiviral properties as well. Studies assessing its efficacy against various viral strains indicate potential as a virucidal agent, particularly against influenza viruses .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | MIC (mg/mL) |
|---|---|---|
| Methyl 3-Methyl-5-Phenyl-1H-Indole-2-Carboxylate | Antibacterial & Antifungal | 0.004 - 0.06 |
| Indomethacin | Anti-inflammatory | Varies |
| Indole-3-Acetic Acid | Plant growth regulator | N/A |
| Tryptophan | Precursor to serotonin | N/A |
Unique Structural Features
The unique structure of methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate contributes to its distinct biological properties. The presence of specific functional groups allows for interaction with various molecular targets, enhancing its therapeutic potential compared to other indole derivatives.
Case Study 1: Antibacterial Efficacy
A study evaluating the antibacterial activity of methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate found that it significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values substantially lower than those observed for traditional antibiotics .
Case Study 2: Anticancer Mechanisms
In a xenograft mouse model, methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate demonstrated a marked reduction in tumor size when administered at specific doses, indicating its potential as an effective anticancer agent .
Case Study 3: Antiviral Potential
Research on the antiviral effects revealed that methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate could reduce viral infectivity by over 90% in vitro, highlighting its potential role in developing antiviral therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using 3-formylindole-2-carboxylate derivatives as intermediates. For example, refluxing 3-formylindole-2-carboxylate with aryl amines or thiazolone derivatives in acetic acid for 3–5 hours under nitrogen yields crystalline products. Recrystallization from DMF/acetic acid mixtures improves purity .
- Optimization : Varying stoichiometry (e.g., 1.1 equiv of aldehyde to 1.0 equiv nucleophile) and reaction time (3–5 hours) can enhance yield. Monitoring via TLC or HPLC ensures reaction completion.
Q. How should researchers purify and characterize methyl 3-methyl-5-phenyl-1H-indole-2-carboxylate?
- Purification : Recrystallization from DMF/acetic acid (1:1 v/v) is effective. Column chromatography with ethyl acetate/hexane gradients (30–70%) can resolve impurities .
- Characterization :
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl and phenyl groups).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: CHNO, MW 295.33).
- Melting Point : Compare with analogs (e.g., ethyl indole-2-carboxylate derivatives melt at 140–259°C) .
Q. What safety protocols are critical when handling this compound?
- Storage : Store at –20°C in airtight containers under inert gas (N or Ar) to prevent oxidation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields or purity across studies?
- Root Cause Analysis :
- Impurity Sources : Trace solvents (e.g., residual acetic acid) may affect crystallization. Conduct elemental analysis to verify purity.
- Reagent Quality : Use ≥98% pure starting materials (e.g., 3-formylindole-2-carboxylate) to avoid side reactions .
- Troubleshooting :
- Alternative Solvents : Test ethanol or THF for recrystallization if DMF/acetic acid fails.
- Catalyst Screening : Add NaOAc (2.0 equiv) to accelerate condensation .
Q. What strategies are effective for evaluating the biological activity of this compound?
- Assay Design :
- Antimicrobial Testing : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria.
- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms via fluorescence-based assays .
- Data Validation : Compare with structurally similar indole derivatives (e.g., methyl 5-bromoindole-3-carboxylate shows anticancer activity) .
Q. How can computational methods (e.g., DFT) predict reactivity or electronic properties?
- DFT Applications :
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the indole ring.
- Reaction Mechanism : Model condensation pathways to optimize regioselectivity .
- Software Tools : Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .
Q. What are the stability profiles of this compound under varying pH and solvent conditions?
- Stability Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
